

In-Depth Technical Guide: 4-(Acridin-9-ylamino)benzoic Acid

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Compound of Interest

Compound Name: 4-(acridin-9-ylamino)benzoic acid

Cat. No.: B1605966

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For Researchers, Scientists, and Drug Development Professionals

Core Molecular Data

This section provides fundamental physicochemical data for **4-(acridin-9-ylamino)benzoic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to known DNA intercalating agents.

Property	Value	Reference
Molecular Weight	314.34 g/mol	[1]
Molecular Formula	C ₂₀ H ₁₄ N ₂ O ₂	[1]
CAS Number	64894-83-3	[2]
Appearance	Powder	[1]
Purity	≥99% (typical commercial)	[1]
Storage Conditions	Keep in a dark place, sealed in dry, at room temperature.	[1]

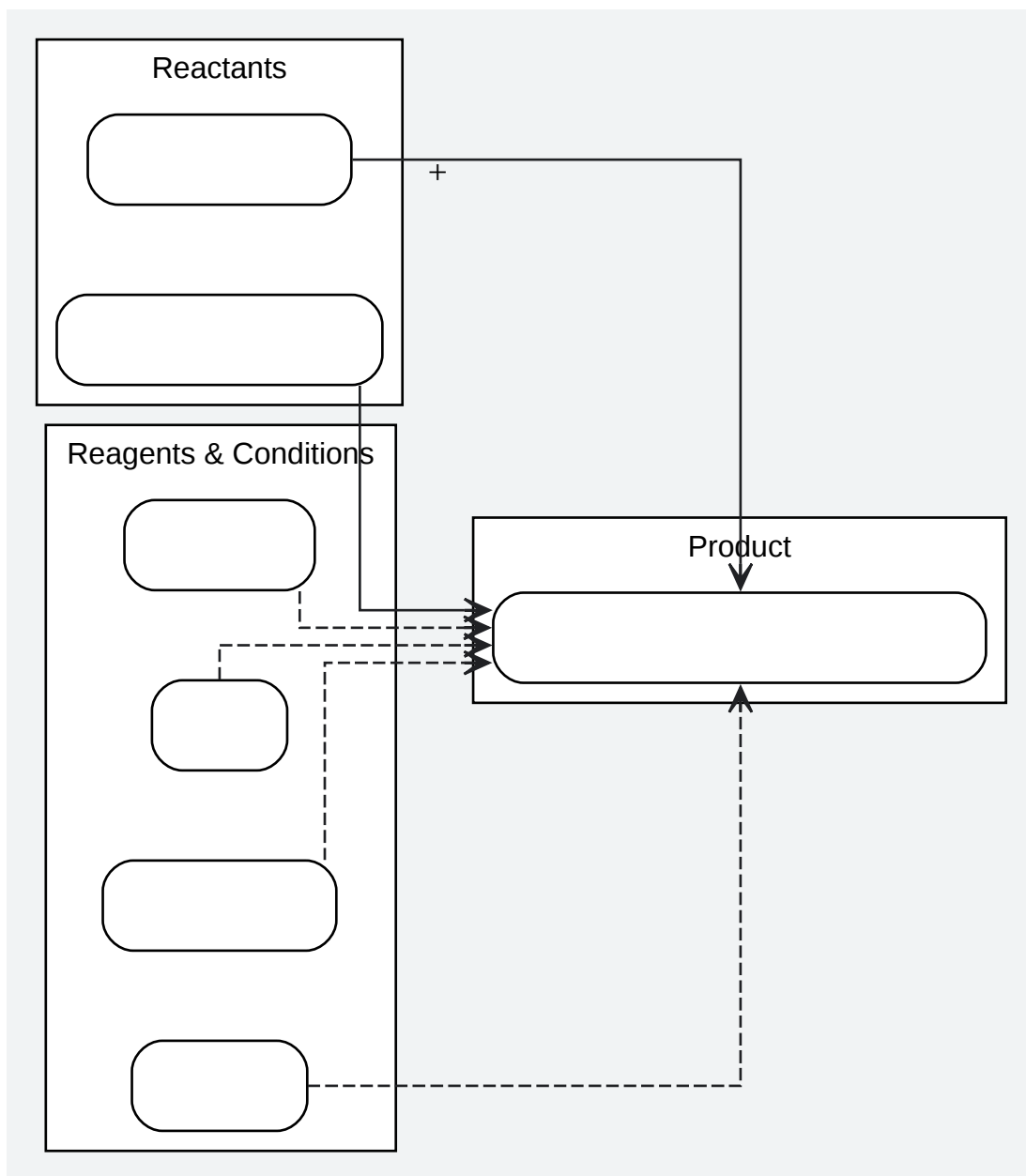
Synthesis and Experimental Protocols

The primary synthetic route to **4-(acridin-9-ylamino)benzoic acid** is the Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with an amine.

Synthesis of 4-(Acridin-9-ylamino)benzoic Acid via Ullmann Condensation

This protocol is based on established methods for the synthesis of N-aryl acridine derivatives.

Reaction Scheme:



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Caption: Synthetic pathway for **4-(acridin-9-ylamino)benzoic acid**.

Experimental Protocol:

- **Reagent Preparation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 9-chloroacridine (1 equivalent), 4-aminobenzoic acid (1.2 equivalents), potassium carbonate (K_2CO_3 , 2 equivalents), and copper (Cu) powder (0.2 equivalents).
- **Solvent Addition:** Add anhydrous N,N-dimethylformamide (DMF) as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
- **Reaction:** Heat the reaction mixture to reflux (approximately 153°C) and maintain for 3 hours with continuous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
- **Precipitation and Filtration:** Acidify the aqueous mixture with dilute hydrochloric acid (HCl) to precipitate the product. Collect the solid precipitate by vacuum filtration and wash thoroughly with water.
- **Purification:** Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure **4-(acridin-9-ylamino)benzoic acid**.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as 1H NMR, ^{13}C NMR, and mass spectrometry.

Biological Activity and Mechanism of Action

Acridine derivatives are well-documented as DNA intercalating agents and inhibitors of topoisomerase enzymes. While specific quantitative data for **4-(acridin-9-ylamino)benzoic acid** is not readily available in the public domain, the biological activity can be inferred from closely related analogs like amsacrine (m-AMSA).

DNA Intercalation

The planar aromatic structure of the acridine ring system allows it to insert between the base pairs of double-stranded DNA. This intercalation disrupts the normal helical structure, leading to interference with DNA replication and transcription.

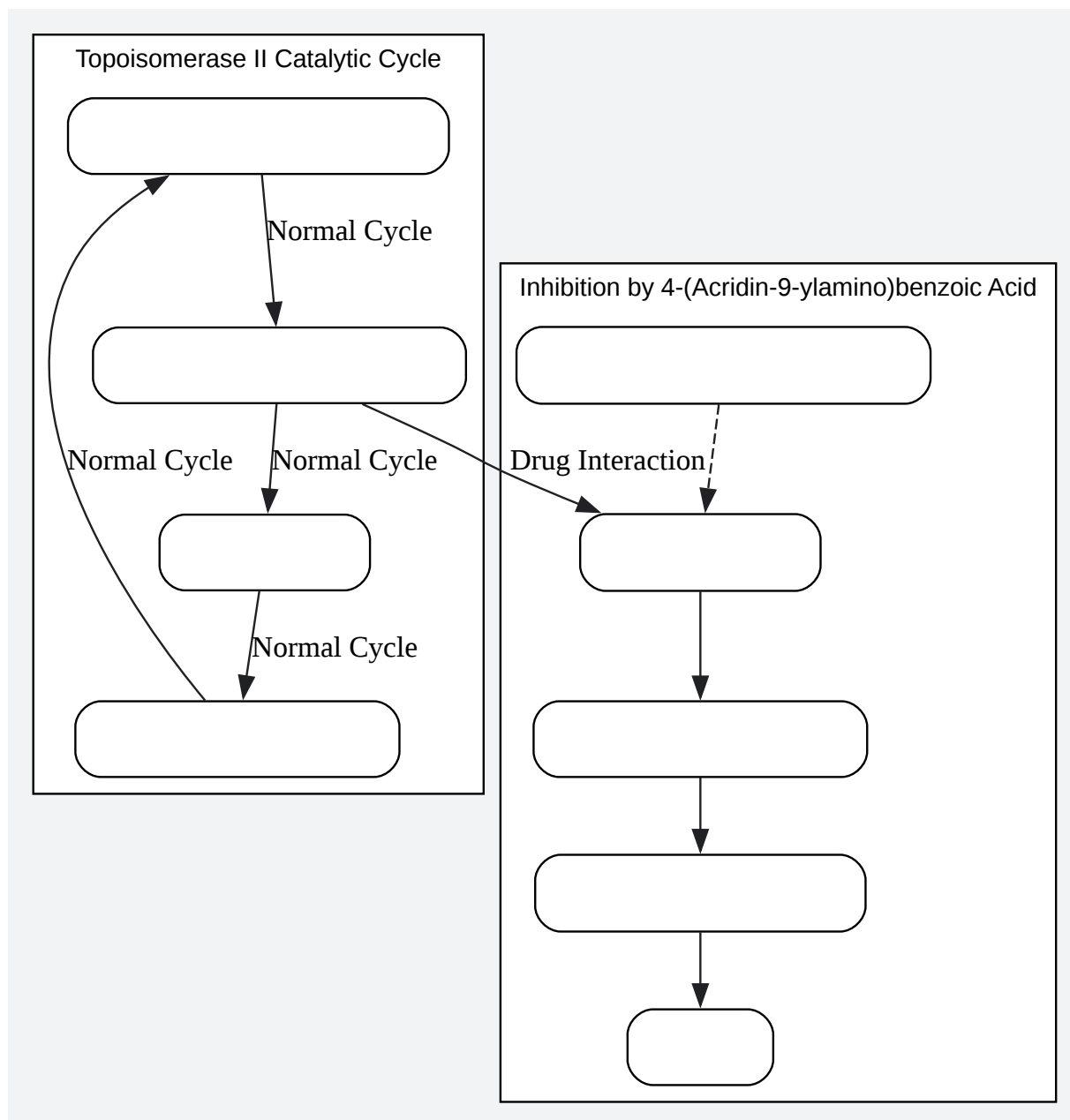
Experimental Protocol: DNA Intercalation Assay (UV-Visible Spectroscopy)

- **Preparation of Solutions:** Prepare a stock solution of calf thymus DNA in a suitable buffer (e.g., phosphate buffer at pH 7.0). Prepare a stock solution of **4-(acridin-9-ylamino)benzoic acid** in the same buffer.
- **Spectroscopic Titration:** Maintain a constant concentration of the DNA solution in a quartz cuvette. Titrate with increasing concentrations of the **4-(acridin-9-ylamino)benzoic acid** solution.
- **Data Acquisition:** Record the UV-Visible absorption spectrum after each addition of the compound.
- **Analysis:** Monitor the changes in the absorption maximum of the compound. A red shift (bathochromic shift) and a decrease in molar absorptivity (hypochromism) are indicative of intercalation. The binding constant (K) can be calculated from the spectral data using appropriate models. For comparison, the binding constant for the related compound acridine orange with DNA is approximately $2.69 \times 10^4 \text{ M}^{-1}$ [3].

Topoisomerase II Inhibition

Many acridine derivatives are known to be topoisomerase II "poisons". They stabilize the covalent complex formed between topoisomerase II and DNA, which leads to the accumulation of double-strand breaks and subsequently triggers apoptosis. Amsacrine, a well-studied 9-anilinoacridine, functions through this mechanism[4].

Mechanism of Action: Topoisomerase II Poisoning



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Caption: Inhibition of Topoisomerase II by **4-(acridin-9-ylamino)benzoic acid**.

Experimental Protocol: Topoisomerase II Inhibition Assay (Relaxation of Supercoiled DNA)

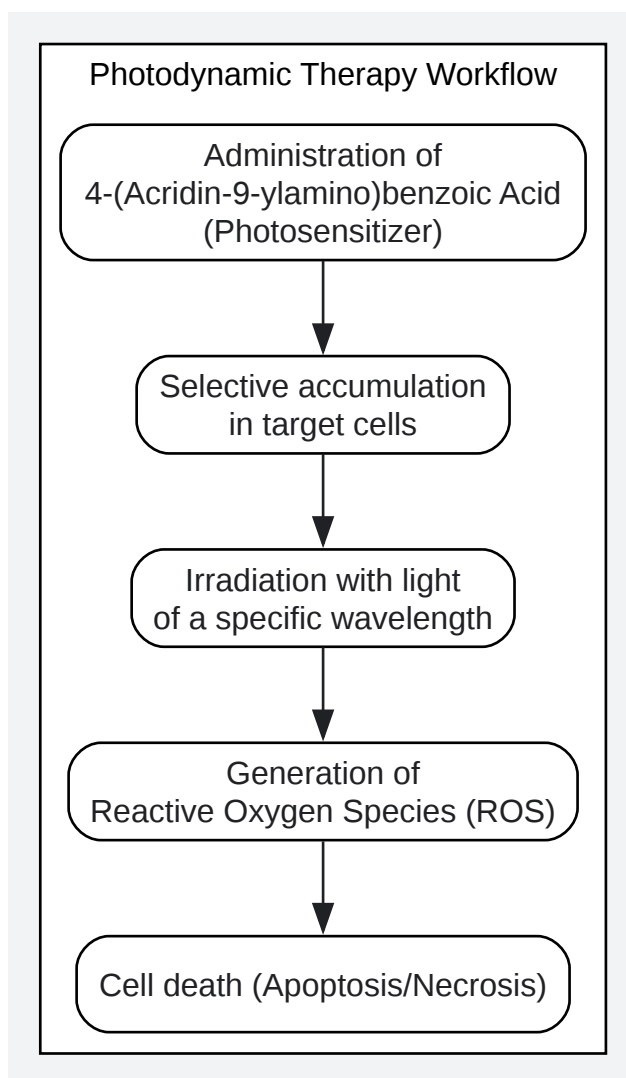
- **Reaction Mixture:** Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II, and an ATP-containing buffer.
- **Compound Addition:** Add varying concentrations of **4-(acridin-9-ylamino)benzoic acid** to the reaction mixtures.
- **Incubation:** Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
- **Termination:** Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
- **Gel Electrophoresis:** Analyze the DNA topoisomers by agarose gel electrophoresis.
- **Analysis:** Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of topoisomerase II activity is indicated by the persistence of the supercoiled DNA form and the reduction of the relaxed DNA form. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, can be determined. For a related "Topoisomerase II inhibitor 9", an IC₅₀ of 0.97 µM has been reported[5].

Potential Therapeutic Applications

Given its mechanism of action, **4-(acridin-9-ylamino)benzoic acid** holds potential in the following areas:

- **Anticancer Therapy:** As a topoisomerase II inhibitor, it could be investigated for its efficacy against various cancer cell lines.
- **Photodynamic Therapy (PDT):** Acridine derivatives can act as photosensitizers. Upon activation by light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce localized cell death. While specific protocols for this compound are not established, general PDT protocols involve the topical or systemic administration of the photosensitizer followed by irradiation of the target tissue with light of an appropriate wavelength[6][7][8][9][10].

Experimental Workflow: Photodynamic Therapy



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Caption: General workflow for photodynamic therapy.

Conclusion

4-(Acridin-9-ylamino)benzoic acid is a compound with significant potential for further investigation, particularly in the fields of oncology and photodynamic therapy. Its synthesis is achievable through established chemical reactions, and its mechanism of action is likely to involve DNA intercalation and topoisomerase II inhibition. Further research is warranted to determine its specific biological activity profile and therapeutic potential.

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